Lanicemine

NMDA receptor channel trapping electrophysiology

Lanicemine (AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor channel blocker with a binding affinity (Ki) of 0.56–2.1 µM and functional IC50 values of 4–7 µM in CHO cells and 6.4 µM in Xenopus oocytes. It belongs to the NMDA antagonist class and was developed as a rapid-acting antidepressant agent with the explicit goal of retaining ketamine-like efficacy while minimizing psychotomimetic adverse effects.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 153322-05-5
Cat. No. B1674462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanicemine
CAS153322-05-5
SynonymsLanicemine(free base);  Lanicemine(2HCl) ARL-15896;  ARL-15896AR;  ARR-15896;  ARR-15896AR;  FPL-15896;  FPL-15896AR ARL15896;  ARL15896AR;  ARR15896;  ARR15896AR;  FPL15896;  FPL15896AR ARL 15896;  ARL 15896AR;  ARR 15896;  ARR 15896AR;  FPL 15896;  FPL 15896AR
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=CC=N2)N
InChIInChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
InChIKeyFWUQWDCOOWEXRY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lanicemine (153322-05-5): A Low-Trapping NMDA Receptor Antagonist with Distinct Pharmacological and Safety Differentiation for Antidepressant Research


Lanicemine (AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor channel blocker with a binding affinity (Ki) of 0.56–2.1 µM and functional IC50 values of 4–7 µM in CHO cells and 6.4 µM in Xenopus oocytes . It belongs to the NMDA antagonist class and was developed as a rapid-acting antidepressant agent with the explicit goal of retaining ketamine-like efficacy while minimizing psychotomimetic adverse effects [1].

Lanicemine (153322-05-5): Why NMDA Antagonists Are Not Interchangeable for Depression and Neuroscience Research


NMDA receptor antagonists exhibit profound functional divergence based on their channel trapping kinetics. Lanicemine is specifically engineered as a low-trapping channel blocker (54% trapping), in stark contrast to high-trapping agents like ketamine (86% trapping) [1]. This biophysical distinction translates directly into differential clinical outcomes: similar rapid-acting antidepressant potential but with markedly reduced dissociative and psychotomimetic side effects [2]. Generic substitution among NMDA antagonists—even those sharing the same receptor target—introduces uncontrolled variability in efficacy and safety profiles, which is unacceptable for reproducible experimental and clinical research.

Lanicemine (153322-05-5): Quantifiable, Comparator-Based Differentiation from Ketamine, Memantine, and Other NMDA Antagonists


NMDA Channel Trapping Kinetics: Lanicemine vs. Ketamine

Lanicemine exhibits significantly lower NMDA channel trapping (54%) compared to ketamine (86%), as measured following glutamate removal and reapplication in recombinant NMDA receptor assays [1]. This reduced trapping is a direct molecular determinant of its differentiated clinical safety profile.

NMDA receptor channel trapping electrophysiology antidepressant

Psychotomimetic and Dissociative Adverse Effects: Lanicemine vs. Ketamine in Human Studies

In a randomized controlled trial of patients with major depressive disorder, lanicemine infusion produced minimal interviewer-rated psychotic and dissociative symptoms, whereas ketamine is well-documented to induce pronounced psychotomimetic effects [1]. A separate 3-week treatment study reported no marked psychotomimetic effects with lanicemine [2].

psychotomimetic dissociative adverse effects clinical trial safety

Antidepressant Efficacy in Treatment-Resistant Depression: Lanicemine vs. Placebo

In a randomized placebo-controlled trial, 3 weeks of lanicemine treatment produced an average 5-point greater reduction in depression score from baseline compared with placebo [1]. This demonstrates a clinically meaningful antidepressant signal in a treatment-resistant population, though the magnitude is more modest than that observed with ketamine.

treatment-resistant depression antidepressant clinical trial efficacy

In Vivo Antidepressant-Like Efficacy in Animal Models: Lanicemine vs. (R)-Ketamine

In the chronic social defeat stress (CSDS) mouse model, (R)-ketamine demonstrated significant antidepressant effects, whereas lanicemine did not show antidepressant efficacy at the doses tested [1]. This highlights a critical species- and model-dependent divergence in pharmacological response.

animal model antidepressant social defeat stress in vivo

Pharmacokinetic Profile: Lanicemine's Low Clearance and Prolonged Half-Life

Lanicemine exhibits a terminal half-life of 16 hours and low plasma clearance of 8.3 L/h in healthy subjects following intravenous administration [1]. This contrasts with ketamine's much shorter half-life (approximately 2-3 hours), indicating that lanicemine provides sustained NMDA receptor engagement with less frequent dosing requirements.

pharmacokinetics half-life clearance metabolism dosing

Affective Bias Modulation: Sustained Effect of Lanicemine in Rats at High Dose

In a rat model of negative affective biases, lanicemine acutely attenuated negative biases, with effects sustained at 24 hours post-treatment only at the highest dose tested [1]. In contrast, memantine showed no effect, and PCP's effects were not sustained, demonstrating a distinct temporal efficacy profile among NMDA antagonists.

affective bias animal model sustained effect dose-response

Lanicemine (153322-05-5): Optimized Research and Translational Application Scenarios Based on Verified Differentiation


Investigating NMDA Receptor-Mediated Antidepressant Mechanisms Without Psychotomimetic Confounds

Researchers studying rapid-acting antidepressant mechanisms can utilize lanicemine as a selective tool to probe NMDA receptor-mediated pathways in both in vitro and in vivo models. Its low-trapping profile (54%) and minimal psychotomimetic effects [1] allow for cleaner interpretation of antidepressant-relevant neurobiological changes—such as increased blood oxygen level-dependent signals in the subgenual and rostral anterior cingulate cortex [2]—without the confounding dissociative and perceptual disturbances inherent to ketamine studies. This is particularly valuable for fMRI and EEG studies where ketamine's acute subjective effects can introduce significant noise.

Preclinical Studies Requiring Sustained NMDA Antagonism with Favorable Dosing Intervals

For chronic dosing paradigms in rodent models, lanicemine's 16-hour half-life and low clearance (8.3 L/h) [1] offer a practical advantage over shorter-acting NMDA antagonists. This pharmacokinetic profile reduces the frequency of intraperitoneal or intravenous injections required to maintain target engagement, minimizing animal stress and labor. Researchers should note, however, that lanicemine's antidepressant-like efficacy in the chronic social defeat stress model is limited compared to (R)-ketamine [2], so model selection is critical for studies aiming to demonstrate robust behavioral effects.

Benchmarking Novel NMDA Modulators Against a Well-Characterized Low-Trapping Control

Medicinal chemists and pharmacologists developing next-generation NMDA receptor therapeutics can employ lanicemine as a reference standard for the 'low-trapping' pharmacological class. Its well-defined in vitro binding parameters (Ki = 0.56–2.1 µM; IC50 = 4–7 µM in CHO cells) [1] and extensive clinical safety data [2] provide a robust baseline for structure-activity relationship (SAR) studies. Novel compounds can be benchmarked against lanicemine's trapping percentage (54%) and psychotomimetic liability to assess whether they achieve the desired safety-efficacy differentiation.

Human Experimental Medicine Studies of Glutamatergic Modulation in Mood Disorders

Lanicemine is uniquely suited for human proof-of-concept and pharmaco-imaging studies where minimizing subject discomfort and maintaining blinding are paramount. Its favorable safety profile, characterized by minimal dissociative and psychotic adverse effects compared to ketamine [1], enables more rigorous placebo-controlled designs with lower dropout rates. Furthermore, its prolonged half-life [2] supports less frequent intravenous infusion schedules (e.g., once-daily or twice-weekly dosing), which is more practical for multi-week clinical trial protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanicemine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.